molecular formula C24H25NO B2765222 2-(Naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethanone CAS No. 2097895-99-1

2-(Naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethanone

Cat. No. B2765222
CAS RN: 2097895-99-1
M. Wt: 343.47
InChI Key: ITVNXMSRQSOETC-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as NAPE and is a derivative of naphthalene and phenylazepane. NAPE has been widely studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

New Synthetic Approaches

  • Synthesis of Naphtho[1,2‐b]furan and Spiro Derivatives : A study by Arrault et al. (2001) details a one-step synthesis method for ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives from substituted naphthalen-1-ols. This demonstrates the versatility of naphthalen-1-yl-based compounds in synthesizing complex molecular structures, which could be relevant for the compound (Arrault et al., 2001).

Organic Photophysical Properties

  • Study on 2′-Acetonaphthone : Research by Shotonwa and Boere (2012) on 1-(naphthalen-2-yl)ethanone highlights the crystal structure and photophysical properties of the compound, which is structurally related to the compound of interest. Understanding such properties is crucial for applications in material science and organic electronics (Shotonwa & Boere, 2012).

Fluorescence Enhancement in Europium Complexes

  • Enhancement by Phenanthroline : A study on the fluorescence enhancement of europium (III) complexes by phenanthroline using 1-(naphthalen-2-yl)-2-(phenylsulthio)ethanone as a ligand showcases the potential applications of such compounds in developing luminescent materials and sensors (Li et al., 2014).

Anticonvulsant Activity Study

  • Imidazole Anticonvulsants : The crystal structure study of 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethanone monohydrate, related to the compound of interest, demonstrates the ongoing research in developing new anticonvulsant drugs, highlighting the medical applications of naphthalene derivatives (Hempel et al., 2005).

properties

IUPAC Name

2-naphthalen-1-yl-1-(3-phenylazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c26-24(17-21-14-8-13-20-11-4-5-15-23(20)21)25-16-7-6-12-22(18-25)19-9-2-1-3-10-19/h1-5,8-11,13-15,22H,6-7,12,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVNXMSRQSOETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethanone

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